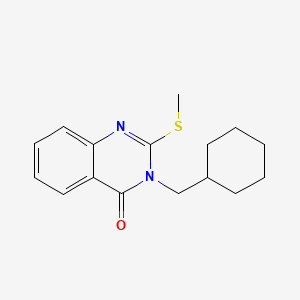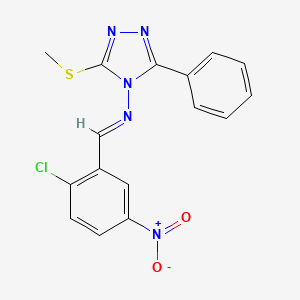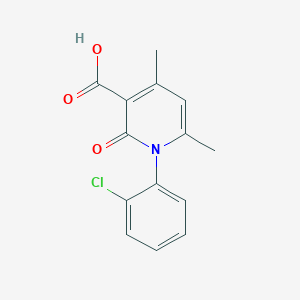
3-(环己基甲基)-2-(甲硫基)-4(3H)-喹唑啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazolinone derivatives, including compounds similar to 3-(cyclohexylmethyl)-2-(methylthio)-4(3H)-quinazolinone, involves multiple steps, including lithiation and reaction with electrophiles. Smith et al. (1996) discussed the lithiation of 2-alkyl-3-amino- and 2-alkyl-3-(methylamino)-4(3H)-quinazolinones, providing a pathway to access various substituted derivatives through reactions with different electrophiles (Smith et al., 1996). Another approach to synthesize related compounds involves the reaction of cyclohexanone with carbon disulfide, characterized by uv-visible, FTIR, mass spectra, and NMR spectroscopy (Contreras et al., 2001).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been extensively studied, with X-ray crystallography revealing detailed insights into their conformations and bonding arrangements. Jiang et al. (2007) synthesized a compound through a reaction involving microwave irradiation, highlighting the molecular geometry through N-H⋯O hydrogen-bonded dimers and C-H⋯O interactions (Jiang et al., 2007).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, offering pathways to synthesize a wide range of derivatives. The reactivity of quinazolinones with electrophiles, as detailed by Smith et al. (1996), showcases their versatility in producing substituted derivatives (Smith et al., 1996). Additionally, reactions involving cyclocondensation and elimination, as described by Cheng et al. (2014), further demonstrate the compound's reactivity and potential for creating biologically significant derivatives (Cheng et al., 2014).
Physical Properties Analysis
The physical properties of 3-(cyclohexylmethyl)-2-(methylthio)-4(3H)-quinazolinone, such as melting point, solubility, and crystalline structure, are crucial for understanding its behavior in different environments. The crystal structure analysis by Jiang et al. (2007) provides insight into the compound's solid-state properties and interactions (Jiang et al., 2007).
Chemical Properties Analysis
The chemical properties of quinazolinones, including reactivity, stability, and interaction with various reagents, are fundamental to their application in synthesis and potential industrial applications. Studies such as those by Smith et al. (1996) and Cheng et al. (2014) offer valuable insights into the chemical behavior of quinazolinone derivatives, including 3-(cyclohexylmethyl)-2-(methylthio)-4(3H)-quinazolinone, through detailed analysis of their reactions and the resulting products (Smith et al., 1996); (Cheng et al., 2014).
科学研究应用
药物化学和生物活性
喹唑啉衍生物,包括3-(环己基甲基)-2-(甲硫基)-4(3H)-喹唑啉酮,因其显著的生物活性而被认可。喹唑啉核是200多种天然生物碱中不可或缺的一部分,由于其稳定性和通过结构修饰增强生物活性的潜力,一直是研究的重点。该化合物的衍生物已被探索用于对抗金黄色葡萄球菌、枯草芽孢杆菌和大肠杆菌等病原体的抗菌特性。寻找新的药物制剂继续利用喹唑啉酮结构的多功能应用潜力,以应对抗生素耐药性的关键挑战 (Tiwary 等人,2016).
光电材料开发
对喹唑啉的研究已扩展到药学领域之外,探索它们在光电子学中的应用。将喹唑啉和嘧啶环并入 π 扩展共轭体系已显示出开发具有电致发光特性的新型材料的希望。这些材料正在研究其在有机发光二极管 (OLED) 中的潜力,包括用于白色 OLED 和红色磷光 OLED 的应用。这突显了喹唑啉衍生物在为技术应用创造创新材料方面的多功能性 (Lipunova 等人,2018).
合成方法和化学见解
喹唑啉的合成多功能性被最近在环保和原子高效方法方面取得的进展所强调。对新型喹唑啉的推动导致了对多组分合成策略的探索,展示了该化合物在促进可持续化学实践中的作用。该研究领域不仅旨在扩展喹唑啉衍生物的库,还旨在加深我们对它们在不同科学领域中的特性和潜在应用的理解 (Faisal & Saeed,2021).
属性
IUPAC Name |
3-(cyclohexylmethyl)-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-20-16-17-14-10-6-5-9-13(14)15(19)18(16)11-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVBLMRHQXMRHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5600598.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5600603.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5600618.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5600638.png)
![N-[4-(diethylamino)phenyl]-4-methylbenzamide](/img/structure/B5600641.png)

![9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600655.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-isopropoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5600657.png)
![N~1~-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-diethylglycinamide](/img/structure/B5600664.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-iodobenzohydrazide](/img/structure/B5600665.png)

![N-[4-(4-morpholinyl)-4-oxobutyl]nicotinamide](/img/structure/B5600673.png)
